
Incurred Sample Reanalysis in Linagliptin
Pharmacokinetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Linagliptin Acetamide-d3

Cat. No.: B15559584 Get Quote

For researchers, scientists, and drug development professionals, ensuring the reliability and

reproducibility of bioanalytical data is paramount in pharmacokinetic (PK) studies. Incurred

sample reanalysis (ISR) serves as a critical in-study validation to confirm the accuracy and

precision of the bioanalytical method under real-world conditions. This guide provides a

comparative overview of ISR for the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin, with a

focus on regulatory expectations, experimental protocols, and the impact of analytical

methodologies on ISR outcomes.

Introduction to Incurred Sample Reanalysis
Incurred sample reanalysis is a process mandated by regulatory authorities such as the U.S.

Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for pivotal

pharmacokinetic and bioequivalence studies. It involves reanalyzing a subset of subject

samples from a given study in a separate analytical run and comparing the results with the

initial values. This procedure helps to ensure the bioanalytical method is robust and provides

confidence in the generated pharmacokinetic data.

The primary objective of ISR is to verify the reproducibility of the bioanalytical method with

actual study samples, which may contain metabolites, concomitant medications, and other

endogenous components not present in the calibration and quality control (QC) samples

prepared in a clean matrix.
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Both the FDA and EMA have established guidelines for ISR. While there are minor differences

in the wording, the core principles are harmonized. The key requirements are summarized in

the table below.
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Parameter FDA Guideline EMA Guideline

When to Conduct ISR

All pivotal bioequivalence (BE)

studies. Recommended for

other clinical studies where PK

is a primary endpoint. For non-

clinical studies, once per

species for each validated

method.

All pivotal bioequivalence

trials, first clinical trial in

subjects, first patient trial, and

first trial in patients with

impaired hepatic and/or renal

function.

Number of Samples

A sufficient number of samples

to provide confidence in the

reliability of the study data.

Typically, 10% of the first 1000

samples and 5% of the

remaining samples.

10% of the samples up to

1000, and 5% of the samples

exceeding 1000. For studies

with fewer than 1000 samples,

a minimum of 50 samples

should be reanalyzed.

Sample Selection

Samples should be selected

from around the maximum

concentration (Cmax) and in

the elimination phase.

Samples should be selected to

cover the entire study,

including around Cmax and in

the elimination phase.

Acceptance Criteria

For small molecules, at least

two-thirds (67%) of the

reanalyzed samples must have

a percentage difference

between the initial and repeat

concentrations that is within

±20% of their mean.

For small molecules, at least

67% of the reanalyzed

samples should have a

percent difference between the

initial and reanalyzed

concentration within ±20% of

their mean.

Calculation of % Difference

(% \text{Difference} =

\frac{(\text{Repeat Value} -

\text{Original Value})}

{(\frac{\text{Repeat Value} +

\text{Original Value}}{2})}

\times 100)

(% \text{Difference} =

\frac{(\text{Re-measured

Value} - \text{Initial Value})}

{\text{Mean of Values}} \times

100)
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Experimental Protocol for Linagliptin Incurred
Sample Reanalysis
A typical experimental protocol for conducting ISR in a linagliptin pharmacokinetic study

involves the following steps:

Sample Selection: From the total number of subject samples analyzed in the study, a subset

is selected for reanalysis based on the regulatory guidelines. The selection should include

samples near the Cmax and in the terminal elimination phase of the pharmacokinetic profile.

Sample Retrieval and Thawing: The selected incurred samples are retrieved from storage

(typically at -70°C or below) and allowed to thaw unassisted to room temperature.

Reanalysis: The samples are reanalyzed in a separate analytical run on a different day from

the original analysis. The same validated bioanalytical method used for the initial analysis

must be employed. This includes the same sample preparation procedure, chromatographic

conditions, and mass spectrometric parameters.

Data Processing: The concentrations of linagliptin in the reanalyzed samples are determined

using a fresh calibration curve and quality control samples.

Comparison and Evaluation: The results of the reanalysis are compared with the original

values. The percentage difference for each reanalyzed sample is calculated using the

formula specified in the regulatory guidelines. The overall ISR pass rate is then determined

based on the acceptance criteria.

Impact of Analytical Methodology on ISR
Performance
The choice of the bioanalytical method, particularly the internal standard (IS), can significantly

impact the success of ISR. For the quantification of linagliptin, liquid chromatography-tandem

mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and

selectivity.

Comparison of Internal Standards
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Internal Standard Type Description
Expected ISR Performance
for Linagliptin

Stable Isotope-Labeled (SIL)

IS

An ideal IS that has the same

chemical structure as the

analyte but is enriched with

stable isotopes (e.g., ¹³C, ²H).

Linagliptin-¹³C,d₃ and

Linagliptin-d4 are examples.

Excellent. A study utilizing

Linagliptin-d4 as the internal

standard for the bioanalysis of

linagliptin in human plasma

reported that over 90% of the

reanalyzed samples had a

percentage variability of less

than 20%[1]. The close

physicochemical properties to

linagliptin allow it to effectively

compensate for variability in

sample extraction, matrix

effects, and instrument

response, leading to high

reproducibility.

Structural Analog IS

A compound with a chemical

structure similar to the analyte

but not isotopically labeled.

Telmisartan has been used as

an IS for linagliptin in some

methods.

Good to Moderate. While

validated methods using

Telmisartan as an IS for

linagliptin have been reported,

specific ISR performance data

is not as readily available in

the public domain[1]. Structural

analogs may not perfectly

mimic the behavior of the

analyte during all stages of the

analysis, which can potentially

lead to greater variability in

ISR results compared to SIL

IS.

While specific quantitative ISR data from linagliptin pharmacokinetic studies is not widely

published in the form of detailed tables, an assessment report from the European Medicines

Agency (EMA) for a linagliptin product confirmed the robustness of the bioanalytical method

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/pdf/Performance_evaluation_of_Linagliptin_13C_d3_in_incurred_sample_reanalysis.pdf
https://www.benchchem.com/pdf/Performance_evaluation_of_Linagliptin_13C_d3_in_incurred_sample_reanalysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


based on the submitted ISR results[2]. This, along with reports of high ISR pass rates with SIL

internal standards, provides strong evidence for the reliability of validated bioanalytical

methods for linagliptin.

Visualizing the ISR Workflow and Logic
To better understand the process and decision-making involved in incurred sample reanalysis,

the following diagrams have been generated using the Graphviz DOT language.
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Pharmacokinetic Study Conduct

Incurred Sample Reanalysis

Evaluation and Reporting

Sample Collection from Subjects

Initial Bioanalysis of All Samples

Selection of Samples for ISR
(Cmax and Elimination Phase)

Sample Thawing

Reanalysis in a Separate Run

Data Processing with Fresh Calibration Curve

Comparison of Original and Reanalyzed Values

Application of Acceptance Criteria
(≥67% within ±20%)

ISR Passed

Yes

ISR Failed - Investigation Required

No
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Analytical Method Performance Characteristics

ISR Outcome

Stable Isotope-Labeled IS
(e.g., Linagliptin-¹³C,d₃)

High Reproducibility
(Low Variability)

Structural Analog IS
(e.g., Telmisartan)

Moderate Reproducibility
(Potential for Higher Variability)

High ISR Pass Rate
(>90% reported)

Acceptable_Pass_rate

Acceptable ISR Pass Rate
(≥67%)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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